(E)-2-(2-chloro-6-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide
CAS No.: 1798407-00-7
Cat. No.: VC5238535
Molecular Formula: C21H22ClFN2O3
Molecular Weight: 404.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798407-00-7 |
|---|---|
| Molecular Formula | C21H22ClFN2O3 |
| Molecular Weight | 404.87 |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C21H22ClFN2O3/c22-18-4-1-5-19(23)17(18)13-20(26)24-14-15-8-10-25(11-9-15)21(27)7-6-16-3-2-12-28-16/h1-7,12,15H,8-11,13-14H2,(H,24,26)/b7-6+ |
| Standard InChI Key | LYCAICNUFALDDB-VOTSOKGWSA-N |
| SMILES | C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)C=CC3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central acetamide backbone substituted with three distinct pharmacophores:
-
A 2-chloro-6-fluorophenyl group at the α-position, contributing electron-withdrawing effects and steric bulk.
-
A piperidin-4-ylmethyl side chain linked to the acetamide nitrogen, enhancing conformational flexibility.
-
An (E)-3-(furan-2-yl)acryloyl group at the piperidine nitrogen, introducing planar rigidity and potential π-π stacking interactions .
The stereochemistry of the acryloyl group (E-configuration) is critical for maintaining spatial alignment between the furan ring and the amide carbonyl, which may influence receptor binding .
Physicochemical Properties
Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₂ClFN₂O₃ | |
| Molecular Weight | 404.9 g/mol | |
| Melting Point | Not Available (N/A) | |
| Boiling Point | N/A | |
| Density | N/A |
The absence of reported melting/boiling points suggests limited experimental characterization, a common challenge for novel synthetic intermediates .
Synthesis and Methodological Considerations
Retrosynthetic Analysis
Based on analogous protocols for N-arylacetamides , a plausible synthetic route involves:
-
Piperidine Functionalization: N-acylation of piperidin-4-ylmethanamine with (E)-3-(furan-2-yl)acryloyl chloride.
-
Acetamide Coupling: Reaction of 2-(2-chloro-6-fluorophenyl)acetic acid with the functionalized piperidine via chloroacetyl intermediates .
Key Reaction Steps
Adapting procedures from thieno[2,3-b]pyridine syntheses :
-
Step 1: Formation of the piperidine-acrylamide intermediate via nucleophilic acyl substitution under basic conditions (e.g., triethylamine in ethanol).
-
Step 2: Coupling with 2-(2-chloro-6-fluorophenyl)acetic acid using N-bromosuccinimide (NBS) or chloroacetyl chloride to activate the carboxylate .
Critical Parameters:
-
Temperature: Reflux conditions (70–80°C) to ensure complete acylation .
-
Catalysis: Piperidine or sodium ethoxide to deprotonate intermediates and drive cyclization .
Pharmacological Profile
Hypothesized Mechanisms
While direct bioactivity data for this compound remains unreported, structural analogs suggest:
-
Kinase Inhibition: The acryloyl-piperidine motif is prevalent in kinase inhibitors (e.g., EGFR, VEGFR), where the furan ring may act as a hydrogen-bond acceptor .
-
CNS Penetration: The chloro-fluorophenyl group enhances lipid solubility, potentially aiding blood-brain barrier traversal .
Toxicity Considerations
-
Electrophilic Reactivity: The α,β-unsaturated acryloyl group may form Michael adducts with cellular thiols, necessitating toxicity screening .
Analytical Characterization
Spectroscopic Data
Inferred from related N-arylacetamides :
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 1674 (C=O stretch), 1643 (amide I), 2214 (C≡N) |
| ¹H NMR | δ 4.82 (s, CH₂-Br), 7.12–8.25 (m, Ar-H) |
| MS | m/z 404.9 (M⁺) |
Chromatographic Behavior
Applications and Research Implications
Drug Discovery
-
Lead Optimization: The furan-acrylamide moiety is a promising scaffold for covalent inhibitor design .
-
Polypharmacology: Dual targeting of kinases and GPCRs via modular substitutions on the piperidine ring .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume